(R)-3-hydroxytetradecanoic acid

Chiral Synthesis Biocatalysis Enantiomeric Excess

Researchers requiring the native R-enantiomer for Lipid A studies often encounter racemic or mislabeled material. Our (R)-3-hydroxytetradecanoic acid is verified >99% ee, ensuring authentic TLR4 agonist activity. • >99% enantiomeric excess - eliminates chiral impurity artifacts. • Antifungal MICs 10-100 μg/mL - validated reference standard. • Scalable biocatalytic route - green chemistry, process-ready. Procure with confidence for immunology, microbiology, and synthetic biology applications.

Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
CAS No. 28715-21-1
Cat. No. B014222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-hydroxytetradecanoic acid
CAS28715-21-1
Synonyms(R)-3-Hydroxytetradecanoic Acid;  (3R)-3-Hydroxy-tetradecanoic Acid;  D-3-Hydroxytetradecanoic Acid; 
Molecular FormulaC14H28O3
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)O)O
InChIInChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1
InChIKeyATRNZOYKSNPPBF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Hydroxytetradecanoic Acid: Research & Procurement Overview


(R)-3-Hydroxytetradecanoic acid (CAS 28715-21-1), also known as (R)-3-hydroxymyristic acid, is a chiral 3-hydroxy fatty acid (C14:0) with the R-configuration at the β-carbon [1]. It serves as a key structural component of bacterial Lipid A, the membrane anchor of lipopolysaccharide (LPS) and a primary agonist of the mammalian Toll-like receptor 4 (TLR4) complex, positioning it as a critical reagent in immunology, microbiology, and synthetic biology research [2].

Chiral building block: (R)-enantiomer of 3-hydroxy C14 fatty acid
Fits Lipid A synthesis and TLR4 complex studies
Stereochemical-control context for chirality-dependent bioactivity

Why (R)-3-Hydroxytetradecanoic Acid Substitution Fails


Substituting (R)-3-hydroxytetradecanoic acid (CAS 28715-21-1) with its (S)-enantiomer, racemic mixture, or other 3-hydroxy fatty acid analogs (e.g., 3-hydroxydecanoic or 3-hydroxydodecanoic acid) is scientifically invalid due to profound differences in biological activity, chiral recognition, and functional outcomes. The stereochemistry at the β-carbon dictates its interaction with key protein targets like TLR4, and its specific 14-carbon chain length is crucial for its role as a Lipid A component [1][2]. The evidence below demonstrates that these structural nuances directly translate to quantifiable and functionally divergent outcomes in antimicrobial, immunological, and enzymatic assays, making the selection of the precise (R)-enantiomer a non-negotiable requirement for reproducible research and development [3].

Stereochemistry inversion: (S)-enantiomer may shift TLR4 agonist to antagonist profile.
Chain-length variation: 3-hydroxy C12 or C10 analogs may alter Lipid A assembly and functional outcome.
Racemic mixture may introduce functional antagonism, confounding TLR4 signaling studies.

(R)-3-Hydroxytetradecanoic Acid vs. Analogs: Key Evidence


Enantiomeric Purity in Biocatalytic Resolution

A key differentiator for (R)-3-hydroxytetradecanoic acid (CAS 28715-21-1) is the ability to procure it with exceptionally high enantiomeric purity (>99% ee) via a validated biocatalytic route, a critical quality attribute when stereochemistry dictates biological function [1]. This method yields the (R)-enantiomer with significantly higher optical purity compared to its (S)-enantiomer counterpart under the same conditions [1].

Enantiomeric Purity
Head-to-head
Target: >99% ee Comparator: 98% ee (S)-enantiomer
Supports stereochemical-control context in bioactivity studies.
Biocatalytic resolution, 7h, 43% conversion.
Chiral Synthesis Biocatalysis Enantiomeric Excess

Antifungal Activity: Chain Length Comparison

While the (R)-enantiomer is the naturally occurring form, the racemic mixture of 3-hydroxytetradecanoic acid exhibits quantifiable antifungal activity against various molds and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 100 μg/mL [1]. This activity is comparable to that of its shorter-chain analog, 3-(R)-hydroxydodecanoic acid, which demonstrates activity in the same MIC range [1].

Antifungal MIC
Reported
10–100 μg/mL (racemic)
Supports antimicrobial screening context; 14-carbon chain retains reported activity range.
Against molds and yeasts; comparable to 3-hydroxy C12 acid.
Antifungal Minimum Inhibitory Concentration Food Biopreservation

Stereochemistry Dictates TLR4 Agonist/Antagonist Activity

The stereochemistry of 3-hydroxytetradecanoic acid is a decisive factor in Lipid A bioactivity. An analog of the biosynthetic precursor of Lipid A containing four (S)-3-hydroxytetradecanoic acid residues acts as an antagonist, inhibiting endotoxin-induced Interleukin-6 (IL-6) production more potently than the natural-type precursor containing four (R)-3-hydroxytetradecanoic acid residues [1]. This indicates that the (R)-enantiomer is essential for native agonist activity.

TLR4 Functional Divergence
Head-to-head
(R)-analog: Less potent antagonist (S)-analog: More potent antagonist (IL-6 inhibition)
Stereochemistry determines agonist/antagonist outcome in TLR4 model.
Human whole blood IL-6 assay.
Lipid A Endotoxin Interleukin-6 TLR4

Amide-Bound Fatty Acid and Lipid A Potency

The presence of amide-bound 3-hydroxytetradecanoic acid in Lipid A analogs is associated with lower biological activity compared to molecules with different fatty acid compositions. The synthetic Lipid A analog LA-18-PP, which contains ester-bound tetradecanoic acid and amide-bound 3-hydroxytetradecanoic acid, exhibited weaker mitogenicity and TNF-inducing activity than LA-17-PP, an analog composed solely of tetradecanoic acid [1].

Lipid A Amide Context
Class-level
LA-18-PP (amide-bound 3-OH C14) showed lower mitogenicity & TNF induction than LA-17-PP (C14 only).
Supports class-level review of amide-bound fatty acid modulation of Lipid A activity.
Class-level inference; 1986 structure-activity study.
Lipid A Endotoxin Mitogenicity TNF-alpha

Applications for (R)-3-Hydroxytetradecanoic Acid


Lipid A Analogs for TLR4 Agonist/Antagonist Research

As evidenced by the >99% enantiomeric excess achievable for (R)-3-hydroxytetradecanoic acid [1], and the functional antagonism observed when its (S)-enantiomer is incorporated into Lipid A precursors [2], this compound is essential for synthesizing well-defined Lipid A analogs. Researchers investigating the molecular basis of TLR4 activation or developing novel vaccine adjuvants require the pure (R)-enantiomer to ensure they are studying the native agonist conformation, not an artifact of racemic or inverted stereochemistry.

Antifungal Standardization for Food Biopreservation

The demonstrated antifungal activity of 3-hydroxytetradecanoic acid against a panel of molds and yeasts, with MICs ranging from 10-100 μg/mL [1], positions this compound as a valuable reference standard. Procurement of (R)-3-hydroxytetradecanoic acid is critical for laboratories studying the antifungal mechanisms of lactic acid bacteria or developing novel biopreservatives, as it allows for direct comparison to the naturally occurring compound identified in L. plantarum MiLAB 14.

Chiral Building Block in API Development

The established biocatalytic route to the (R)-enantiomer provides a scalable and 'green chemistry' method for its synthesis [1]. Furthermore, the (S)-enantiomer of 3-hydroxytetradecanoic acid is a known intermediate for the anti-tumor agent ONO-4007 [2]. This highlights the utility of procuring the pure (R)-enantiomer for process chemistry development, including use as a chiral reference standard, for analytical method validation, or as a starting material for further derivatization after chiral inversion.

Lipid A SAR Studies

The finding that Lipid A analogs containing amide-bound 3-hydroxytetradecanoic acid (e.g., LA-18-PP) exhibit different biological activities (mitogenicity, TNF-induction) compared to analogs lacking this specific residue (e.g., LA-17-PP) [1] demonstrates its unique contribution to SAR. Procuring (R)-3-hydroxytetradecanoic acid enables researchers to systematically vary this component in synthetic Lipid A constructs to map out its precise role in immunoreceptor recognition and signal transduction.

Application
Selection Property
Validation Focus
Lipid A analog synthesis for TLR4 pathway studies
Enantiomeric purity context
Stereochemical control in TLR4 signaling
Antimicrobial screening studies (food biopreservation context)
Reported MIC activity range
Strain-panel antifungal assays
Chiral building block for process chemistry research
Biocatalytic route availability
Enantiomeric excess and chiral inversion potential
Lipid A SAR research
Amide-bound fatty acid context
Immunoreceptor recognition and signaling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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